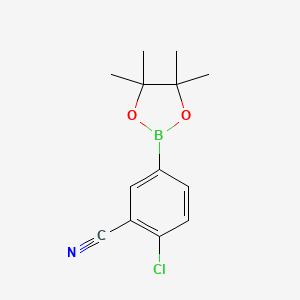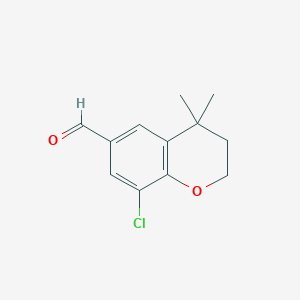
8-Chloro-4,4-dimethylchroman-6-carbaldehyde
Descripción general
Descripción
8-Chloro-4,4-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the current search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the current search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Vilsmeier Reagent Reactions : Studies on chromenes, closely related to 8-Chloro-4,4-dimethylchroman-6-carbaldehyde, have shown that the action of the Vilsmeier reagent on certain chroman-4-ones results in low yields of chlorochromene-3-carbaldehydes. These chlorochromenes are of potential synthetic value, as they can be readily hydrolyzed back to chroman-4-one under certain conditions (Brown, Marcus, & Anastasis, 1985).
Synthesis from Chloro-Coumarin : Synthesis and reactions of chloro-dimethylchromens, including compounds similar to this compound, have been explored. These compounds have been prepared from chloro-coumarin and converted into dihalogenochroman derivatives. The halogen atoms in these compounds exhibit varying susceptibilities to hydrolysis (Hepworth, Jones, & Livingstone, 1981).
Microwave-Assisted Synthesis : A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives, which include structures similar to this compound, demonstrated the potential for rapid and efficient synthesis of such compounds. These synthesized compounds showed notable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Potential Applications
Antimicrobial Activity : The aforementioned study on microwave-assisted synthesis also indicated that derivatives of this compound exhibit significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Synthetic Value in Organic Chemistry : Chlorochromenes, similar to this compound, are of interest in synthetic organic chemistry due to their potential for hydrolysis and conversion into other valuable chemical compounds (Brown, Marcus, & Anastasis, 1985).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-chloro-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBILSTKRPPLZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)
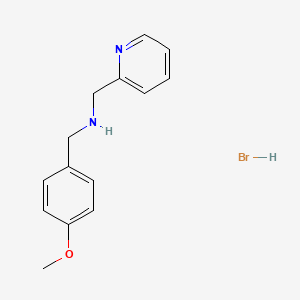
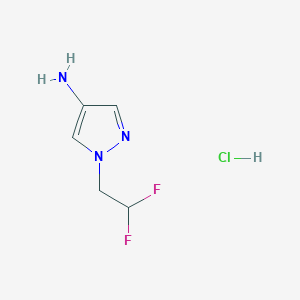

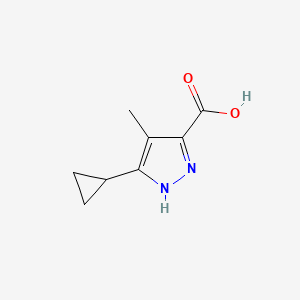
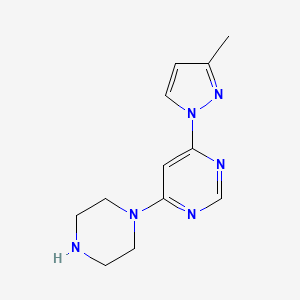
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)

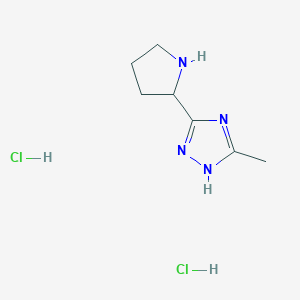

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

amine hydrobromide](/img/structure/B1432238.png)
